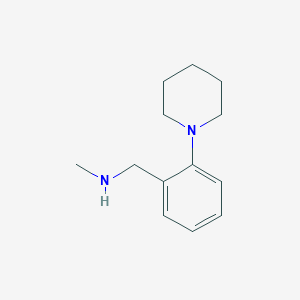

![molecular formula C17H21NO B2872165 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenylbutan-1-one CAS No. 1798046-63-5](/img/structure/B2872165.png)

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenylbutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its role or use .

Synthesis Analysis

The synthesis of a compound refers to the process used to create it. This often involves multiple steps, each with its own reactants and conditions .Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This includes looking at what reactants are needed, the conditions required for the reaction, and what the products of the reaction are .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting and boiling points, solubility, color, odor, and reactivity .Scientific Research Applications

Synthesis of Tropane Alkaloids

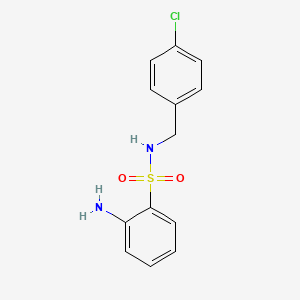

The 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound , is crucial in the synthesis of tropane alkaloids . These alkaloids have a wide array of biological activities and are of significant interest in medicinal chemistry. Researchers aim to prepare this structure in a stereoselective manner, which is vital for the activity of the resulting compounds.

Asymmetric Synthesis

The compound’s scaffold is used in the enantioselective synthesis of 8-azabicyclo[3.2.1]octanes . This process involves asymmetric 1,3-dipolar cycloadditions, which are important for creating optically active substances with high diastereo- and enantioselectivities. Such substances are valuable in creating pharmaceuticals that require specific stereochemistry for efficacy.

Monoamine Neurotransmitter Re-uptake Inhibitors

Derivatives of the compound serve as monoamine neurotransmitter re-uptake inhibitors . These are used in the treatment of various neurological and psychiatric disorders by affecting the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.

Drug Discovery

The unique structure of 2-azabicyclo[3.2.1]octane scaffolds, related to the compound , has significant potential in drug discovery . They serve as key synthetic intermediates in several total syntheses, and their distinctive architecture makes them a challenging yet rewarding scaffold for pharmaceutical development.

Stereocontrolled Formation of Bicyclic Scaffolds

Research is directed towards the stereocontrolled formation of bicyclic scaffolds, starting from acyclic materials containing all the required stereochemical information . This is crucial for the development of compounds with the desired biological activity.

Desymmetrization Processes

The compound’s framework is also used in desymmetrization processes starting from achiral tropinone derivatives . This method is important for achieving stereochemical control in the synthesis of complex molecules.

Safety And Hazards

properties

IUPAC Name |

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-2-16(13-7-4-3-5-8-13)17(19)18-14-9-6-10-15(18)12-11-14/h3-9,14-16H,2,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKUMFBSWPTXHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2C3CCC2C=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenylbutan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2872082.png)

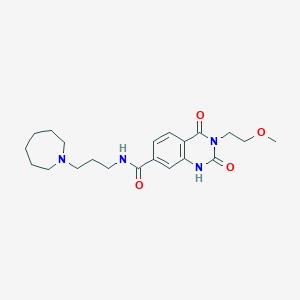

![7-(4-Ethylbenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2872088.png)

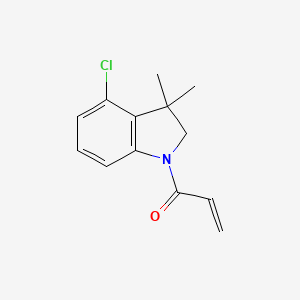

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2872089.png)

![3-Methoxy-N-methyl-N-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2872090.png)

![5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2872091.png)

![N-(4-acetylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2872092.png)

![ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purinyl)acetate](/img/structure/B2872095.png)

![ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2872096.png)

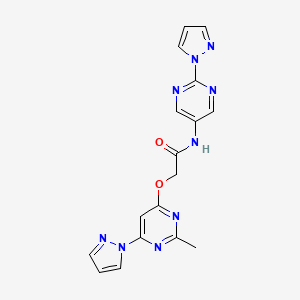

![1-(5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylindolin-1-yl)ethanone](/img/structure/B2872105.png)